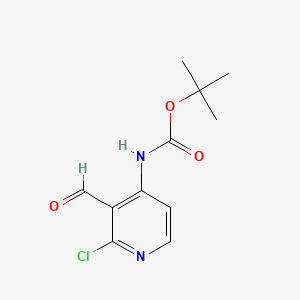

tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Overview

Description

“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate”, also known as “N-[2-Chloro-3-formyl-4-pyridinyl]carbamic acid tert-butyl ester”, is a chemical compound used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors .

Molecular Structure Analysis

The molecular formula of “this compound” is C11H13ClN2O3 . The exact mass is 256.06100 .Physical and Chemical Properties Analysis

The density of “this compound” is 1.314g/cm3 . It has a boiling point of 332℃ . The flash point is 155℃ .Scientific Research Applications

Isomorphous Crystal Structures of Chlorodiacetylene and Iododiacetylene Derivatives : This study discusses tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate as a new member of an isostructural family of compounds. The molecules in these diacetylenes are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Two Carbamate Derivatives with Z′=2 and 3 : This paper focuses on the structural characterization of tert-butyl carbamate derivatives, revealing the nature of interactions through Hirshfeld surfaces and 2D fingerprint plots. The crystal packing shows an interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture (Das et al., 2016).

α-Aminated Methyllithium by DTBB-Catalysed Lithiation of a N-(Chloromethyl) Carbamate : This research describes the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles, leading to functionalized carbamates. The study highlights the potential for synthesizing substituted 1,2-diols (Ortiz et al., 1999).

Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate : This paper reports on the synthesis of an intermediate of the natural product jaspine B, showcasing its potential in cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Photoredox-Catalyzed Cascade of o-Hydroxyarylenaminones : The study introduces a photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This establishes a new pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Thionyl Chloride–Mediated Synthesis of tert-Butyl ((S)-1-((R)-Oxiran-2-yl)-2-Phenylethyl)Carbamate : This research describes a high-yielding preparation method for tert-butyl carbamate derivatives, focusing on efficient chiral inversion and significant advantages over previous methods in terms of yield and simplicity (Li et al., 2015).

Safety and Hazards

“tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

It is known that boc-protected amines are commonly used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

The compound contains a BOC-protected amino group . BOC, or tert-butoxycarbonyl, is a protecting group used in organic synthesis. It is used to protect amino groups, which are particularly reactive. The BOC group can be removed under acidic conditions, revealing the amino group . This suggests that the compound may interact with its targets by binding to them through its amino group once the BOC group has been removed.

Pharmacokinetics

The pharmacokinetic properties of the compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism . Its lipophilicity, as indicated by various Log P values, suggests it has good membrane permeability .

Action Environment

Environmental factors such as pH could influence the compound’s action, efficacy, and stability. For instance, the removal of the BOC group occurs under acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other substances, could also potentially affect the compound’s stability and activity .

Properties

IUPAC Name |

tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHFPXDHWTUUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681005 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893423-62-6 | |

| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)